molecular formula C23H24N2O4 B278019 N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B278019
M. Wt: 392.4 g/mol
InChI Key: FGDSHTFCDBINPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib exerts its anticancer activity by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. It specifically targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. By blocking this pathway, Sorafenib inhibits tumor cell proliferation and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

Advantages and Limitations for Lab Experiments

One of the main advantages of Sorafenib is its broad-spectrum anticancer activity, which makes it a useful tool for studying the mechanisms of tumor growth and angiogenesis. However, one limitation of Sorafenib is its relatively low potency compared to other kinase inhibitors, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to personalize cancer therapy and improve patient outcomes. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have improved efficacy and fewer side effects compared to Sorafenib.

Synthesis Methods

The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent coupling with 4-butoxybenzoyl chloride to form the final product.

Scientific Research Applications

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

properties

Product Name

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[3-[(4-butoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-3-4-13-28-19-11-8-17(9-12-19)22(26)25-20-15-18(10-7-16(20)2)24-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

FGDSHTFCDBINPC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.